N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 2. Its structure includes:
- 3-(Trifluoromethyl)phenyl substituent at position 4, contributing to steric bulk and electron-withdrawing properties.
- Benzamide moiety substituted with a methyl group at position 4 and a nitro group at position 3, which may influence electronic interactions and binding affinity.
The compound’s design combines features known for bioactivity in sulfonamides, triazoles, and fluorinated aromatic systems .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O3S/c1-3-4-10-34-21-28-27-19(29(21)17-7-5-6-16(12-17)22(23,24)25)13-26-20(31)15-9-8-14(2)18(11-15)30(32)33/h5-9,11-12H,3-4,10,13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZYVXWSZAQUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a catalyst, metal hydrides
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, inhibiting their activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis : The target compound’s synthesis likely follows routes similar to (cyclization of hydrazinecarbothioamides) and (microwave-assisted alkylation).
- Activity Gaps: No direct antiviral or antimicrobial data are available; testing against CMV (cf. ) or DHPS (cf. ) is warranted.
- Structural Optimization : Shorter alkyl chains (e.g., ) or fluorinated sulfonamides () could balance solubility and potency.
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Predicted vs. Experimental Properties
Biological Activity
N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on available research findings, including antimicrobial properties, enzyme inhibition, and cytotoxic effects.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring
- A butylsulfanyl group
- A trifluoromethyl-substituted phenyl group
- A nitrobenzamide moiety
This unique combination of functional groups may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the triazole ring often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
In a study evaluating similar triazole derivatives, compounds were found to possess minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against M. tuberculosis, indicating moderate antibacterial activity . This suggests that this compound may have comparable efficacy.
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies on similar hydrazine derivatives demonstrated moderate inhibition of these enzymes with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE .
Given the structural similarities, it is plausible that this compound may also exhibit enzyme inhibition properties, which could be explored further in pharmacological studies.
Cytotoxic Effects
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The aforementioned studies indicated that certain derivatives did not exhibit significant cytostatic properties on eukaryotic cell lines such as HepG2 and MonoMac6 . This suggests that this compound might also be non-cytotoxic at effective doses.
Research Findings Summary
Case Studies
- Antimicrobial Efficacy : A study focused on various triazole derivatives showed that modifications in the alkyl chain length significantly influenced their activity against Mycobacterium species. The most effective compounds were those with a balanced chain length (C5-C7), suggesting that similar modifications could enhance the activity of this compound .
- Enzyme Inhibition Mechanism : Molecular docking studies indicated that triazole-containing compounds act as non-covalent inhibitors near the active site of AChE and BuChE. Further research into the binding affinity and selectivity of this compound could elucidate its potential as a therapeutic agent for neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
